2,4-Dimethylphenylmagnesium bromide

Catalog No.
S3356599
CAS No.
34589-46-3
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethylphenylmagnesium bromide

CAS Number

34589-46-3

Product Name

2,4-Dimethylphenylmagnesium bromide

IUPAC Name

magnesium;1,3-dimethylbenzene-6-ide;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

ATHZRUUXJPXJNP-UHFFFAOYSA-M

SMILES

CC1=CC(=[C-]C=C1)C.[Mg+2].[Br-]

Canonical SMILES

CC1=CC(=[C-]C=C1)C.[Mg+2].[Br-]

Synthesis of Alcohols

One of the primary applications of 2,4-Dimethylphenylmagnesium bromide in scientific research is the synthesis of primary, secondary, and tertiary alcohols. The Grignard reaction between this reagent and various carbonyl compounds (such as aldehydes, ketones, and esters) allows for the introduction of a dimethylphenyl group (C6H3(CH3)2) onto the carbon chain. The specific type of alcohol formed depends on the reaction conditions and the nature of the carbonyl compound.

Here's an example of a scientific publication describing the use of 2,4-Dimethylphenylmagnesium bromide for alcohol synthesis:

  • Title: Synthesis of Substituted Phenols and Their Esters via Grignard Reaction and Suzuki-Miyaura Coupling** [Link to the research paper can be found through a scientific database search]

2,4-Dimethylphenylmagnesium bromide is an organomagnesium compound with the molecular formula C8H9BrMg\text{C}_8\text{H}_9\text{BrMg} and a molecular weight of approximately 209.37 g/mol. This compound is typically encountered as a colorless to yellow liquid, although it can appear light brown to brown depending on its purity and storage conditions. It is sensitive to moisture and air, which can lead to its degradation or reaction before use .

As a Grignard reagent, 2,4-Dimethylphenylmagnesium bromide is renowned for its ability to form carbon-carbon bonds, making it a valuable tool in organic synthesis. Its reactivity stems from the presence of the magnesium atom, which acts as a nucleophile, allowing it to participate in various

2,4-DMPB is a flammable and air-sensitive compound. It reacts vigorously with water, releasing flammable hydrogen gas []. Grignard reagents can also be harmful if they come into contact with the skin or eyes.

  • Nucleophilic Addition: It reacts with carbonyl compounds (such as aldehydes and ketones) to produce alcohols.
  • Substitution Reactions: The compound can undergo halogen-metal exchange reactions.
  • Coupling Reactions: It is utilized in cross-coupling reactions to synthesize biaryl compounds.

These reactions typically require dry solvents like tetrahydrofuran (THF) and are conducted under inert atmospheres to prevent unwanted reactions with moisture or oxygen .

The synthesis of 2,4-Dimethylphenylmagnesium bromide typically involves the reaction of 2,4-dimethylbromobenzene with magnesium turnings in an aprotic solvent like tetrahydrofuran. The reaction is initiated by adding a small amount of iodine to activate the magnesium . The general reaction can be represented as follows:

C8H9Br+MgC8H9BrMg\text{C}_8\text{H}_9\text{Br}+\text{Mg}\rightarrow \text{C}_8\text{H}_9\text{BrMg}

This process must be carried out under dry conditions due to the compound's sensitivity to moisture.

2,4-Dimethylphenylmagnesium bromide has diverse applications across various fields:

  • Organic Synthesis: It is extensively used for creating complex organic molecules through carbon-carbon bond formation.
  • Pharmaceutical Research: The compound serves as an intermediate in synthesizing pharmaceutical agents and active ingredients.
  • Material Science: It plays a role in developing polymers and advanced materials .

When comparing 2,4-Dimethylphenylmagnesium bromide with other Grignard reagents, several similar compounds emerge:

Compound NameStructural FeaturesUnique Properties
Phenylmagnesium bromideLacks methyl groupsLess sterically hindered; more reactive towards carbonyls
2,6-Dimethylphenylmagnesium bromideMethyl groups at different positionsDifferent steric properties affecting reactivity
3,5-Dimethylphenylmagnesium bromideMethyl groups at alternative positionsInfluences reactivity and selectivity

The uniqueness of 2,4-Dimethylphenylmagnesium bromide lies in its specific substitution pattern on the phenyl ring, which affects its reactivity profile and selectivity in various organic reactions compared to other similar Grignard reagents .

Hydrogen Bond Acceptor Count

2

Exact Mass

207.97380 g/mol

Monoisotopic Mass

207.97380 g/mol

Heavy Atom Count

10

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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